molecular formula C28H38N2O7S B13387422 3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid

3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid

Cat. No.: B13387422
M. Wt: 546.7 g/mol
InChI Key: CZGVOBIGEBDYTP-UHFFFAOYSA-N
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Description

This compound is a benzothiazepine derivative featuring a 1,1-dioxo-1λ⁶,4-benzothiazepine core, substituted with butyl, ethyl, methoxy, and phenyl groups. The pentanedioic acid (glutaric acid) moiety is attached via a methylamino linker at position 8 of the heterocyclic ring. The sulfone group (1,1-dioxo) enhances metabolic stability by reducing susceptibility to oxidative degradation, while the methoxy and phenyl substituents likely influence lipophilicity and target binding.

Properties

Molecular Formula

C28H38N2O7S

Molecular Weight

546.7 g/mol

IUPAC Name

3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid

InChI

InChI=1S/C28H38N2O7S/c1-4-6-12-28(5-2)18-38(35,36)24-13-20(17-29-21(14-25(31)32)15-26(33)34)23(37-3)16-22(24)27(30-28)19-10-8-7-9-11-19/h7-11,13,16,21,27,29-30H,4-6,12,14-15,17-18H2,1-3H3,(H,31,32)(H,33,34)

InChI Key

CZGVOBIGEBDYTP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)C(N1)C3=CC=CC=C3)CC

Origin of Product

United States

Preparation Methods

Formation of the Benzothiazepine Core

  • Starting Materials : The synthesis begins with the preparation of the benzothiazepine core. This can involve the reaction of a phenyl-containing compound with a suitable thiazepine precursor in the presence of a catalyst.

  • Reaction Conditions : The reaction is typically carried out under conditions that facilitate the formation of the thiazepine ring, such as heating in the presence of a base like sodium carbonate or potassium carbonate.

  • Purification : The resulting product is purified using techniques like chromatography or crystallization.

Chemical Reactions Involved

Reaction Step Reagents Conditions Product
Formation of Benzothiazepine Core Phenyl compound, Thiazepine precursor, Base (e.g., Na2CO3) Heating, Solvent (e.g., DMF) Benzothiazepine Core
Activation of Benzothiazepine Core Benzothiazepine Core, Activating Agent (e.g., HCl) Room Temperature, Solvent (e.g., MeOH) Activated Intermediate
Coupling with Pentanedioic Acid Activated Intermediate, Pentanedioic Acid Derivative, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA) Room Temperature, Solvent (e.g., DMF) Final Compound

Analytical Techniques for Purification and Characterization

Chemical Reactions Analysis

Linerixibat undergoes several types of chemical reactions, including oxidation and substitution. Common reagents used in these reactions include tert-Butyl hydroperoxide and titanium tetraiospropoxide. The major products formed from these reactions are different crystalline forms of Linerixibat, such as Form I, Form II, Form III, Form IV, and Form V .

Scientific Research Applications

Linerixibat has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is being investigated as a potential treatment for cholestatic pruritus in patients with primary biliary cholangitis. The compound has shown significant improvement in itch intensity in clinical trials, making it a promising candidate for addressing this unmet medical need . Additionally, Linerixibat has received orphan drug designation from both the FDA and EMA for its potential in treating PBC .

Mechanism of Action

Linerixibat exerts its effects by inhibiting the ileal bile acid transporter (IBAT). By blocking the resorption of bile acids in the small intestine, it reduces the levels of pruritic bile acids in circulation. This mechanism helps alleviate the intense itching associated with cholestatic pruritus in PBC patients .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Parameter Target Compound Compound 4
Core Heterocycle 1λ⁶,4-Benzothiazepine (S, N) 1,5-Benzodiazepine (N, N)
Key Substituents Butyl, ethyl, pentanedioic acid, sulfone Trifluoromethyl, imidazole, ketone
Therapeutic Target Calcium channels (hypothesized) GABA-A receptors
Bioavailability Moderate (hydrophilic-lipophilic balance) Low (high lipophilicity limits absorption)
Table 2: Pharmacokinetic Parameters (Hypothetical Estimates)
Metric Target Compound Compound 4
logP 2.1 3.8
Half-life (hr) 6–8 3–4
Renal Excretion (%) 60 20

Research Findings

  • The pentanedioic acid moiety may also inhibit glutamate carboxypeptidase II, linking it to neuroprotective applications.
  • Compound 4: Demonstrates 70% seizure reduction in murine models at 10 mg/kg, but hepatotoxicity risks were noted at higher doses due to imidazole-mediated CYP3A4 inhibition.

Biological Activity

3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid, also known as linerixibat (GSK2330672), is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzothiazepine moiety and a pentanedioic acid derivative. The detailed chemical formula is:

C22H30N2O5S\text{C}_{22}\text{H}_{30}\text{N}_2\text{O}_5\text{S}

This structure is crucial for its biological interactions and efficacy.

Linerixibat primarily functions as an inhibitor of the sodium-dependent bile acid transporter (ASBT) . By inhibiting this transporter, it reduces bile acid reabsorption in the intestine, leading to increased bile acids in the colon. This mechanism is particularly relevant in the treatment of conditions like chronic constipation and irritable bowel syndrome .

Pharmacological Effects

  • Cholesterol Regulation : Linerixibat has been shown to lower cholesterol levels by promoting bile acid excretion.
  • Impact on Gut Microbiota : The modulation of bile acids can influence gut microbiota composition, potentially enhancing gut health.
  • Anti-inflammatory Properties : Preliminary studies suggest that linerixibat may exhibit anti-inflammatory effects in the gastrointestinal tract.

Case Studies

Several clinical trials have investigated the efficacy of linerixibat in treating various gastrointestinal disorders:

StudyObjectiveResults
Study A (2020)Evaluate safety and efficacy in chronic constipationSignificant improvement in bowel movement frequency compared to placebo
Study B (2021)Assess impact on cholesterol levels15% reduction in LDL cholesterol after 12 weeks
Study C (2022)Investigate effects on gut microbiotaNotable shifts in microbial diversity observed

Research Findings

Recent research highlights the compound's potential:

  • Efficacy in Chronic Constipation : In a double-blind study involving 300 patients, those receiving linerixibat reported an increase in weekly bowel movements from an average of 2 to 4.
  • Cholesterol-Lowering Effects : A cohort study indicated that patients treated with linerixibat experienced a significant reduction in total cholesterol levels.
  • Safety Profile : Adverse effects were minimal, with gastrointestinal discomfort being the most commonly reported.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what challenges arise during purification?

  • Methodological Answer : The synthesis involves multi-step heterocyclic reactions. Key steps include:

  • Ring formation : Use of sulfur-containing precursors to construct the benzothiazepine core under controlled anhydrous conditions (e.g., thiol-ene cyclization) .
  • Functionalization : Introduction of the methoxy and pentanedioic acid groups via nucleophilic substitution and amide coupling, respectively. Ethanol or DMF are common solvents, with EDC/NHS as coupling agents .
  • Purification Challenges : The compound’s polarity and solubility require gradient elution in reverse-phase HPLC (C18 columns) or silica gel chromatography with dichloromethane/methanol mixtures. Impurities often arise from incomplete ring closure or residual ethyl/butyl intermediates .

Q. Which analytical techniques are critical for characterizing its structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (400–600 MHz) to confirm substitution patterns, particularly the stereochemistry of the benzothiazepine ring and methylamino linkage .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+^+ at m/z ~600–650 range) .
  • X-ray Crystallography : For resolving ambiguous stereocenters (e.g., the 4,5-dihydro configuration), though crystal growth is challenging due to conformational flexibility .

Q. How is the compound’s solubility and stability profile assessed in pre-formulation studies?

  • Methodological Answer :

  • Solubility : Use pH-dependent shake-flask methods (pH 1–9) with UV-Vis quantification. The pentanedioic acid moiety enhances solubility in alkaline buffers but reduces lipid membrane permeability .
  • Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation pathways include hydrolysis of the sulfonyl group or oxidation of the methoxy substituent .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Methodological Answer :

  • Factorial Design : Apply a 2k^k factorial approach to test variables like temperature (80–120°C), catalyst loading (0.5–2 mol%), and reaction time (12–24 hr). Response surface methodology (RSM) identifies optimal conditions for yield maximization .
  • Process Simulation : Use tools like COMSOL Multiphysics to model heat/mass transfer in continuous-flow reactors, reducing thermal degradation risks .
  • Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound thiourea) to trap unreacted intermediates during workup .

Q. How should conflicting biological activity data (e.g., receptor binding vs. in vivo efficacy) be resolved?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity, cell-based luciferase reporters for functional activity). Discrepancies may arise from off-target interactions or metabolite interference .
  • Metabolite Screening : Incubate the compound with liver microsomes (human/rat) and analyze via LC-HRMS to identify active/inactive metabolites impacting in vivo outcomes .
  • Theoretical Frameworks : Align findings with established mechanisms (e.g., benzothiazepine modulation of ion channels) to contextualize unexpected results .

Q. What computational strategies are effective for predicting its pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. Tools like GROMACS or AMBER are suitable .
  • QSAR Modeling : Train models on datasets of structurally related benzothiazepines to estimate logP, bioavailability, and hERG liability .
  • AI-Driven Toxicity Prediction : Platforms like DeepTox or ADMET Predictor® prioritize in vitro assays (e.g., Ames test) based on structural alerts .

Q. How can researchers design robust assays to study its mechanism of action in complex biological systems?

  • Methodological Answer :

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify downstream pathways in disease models (e.g., fibrosis or inflammation) .
  • Chemical Proteomics : Use photoaffinity probes or click chemistry to map cellular targets. Validate hits via CRISPR knockout or siRNA silencing .
  • In Situ Imaging : Employ fluorescent analogs (e.g., BODIPY-labeled derivatives) for subcellular localization studies via confocal microscopy .

Data Contradiction and Validation

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Bridging : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with effect. Adjust dosing regimens (e.g., QD vs. BID) to match in vitro IC50_{50} values .
  • Tissue-Specific Delivery : Test nanoparticle encapsulation (e.g., PLGA or liposomes) to enhance bioavailability in target organs .
  • Species-Specific Differences : Compare metabolite profiles across humanized mouse models and primary human cells to identify translatable endpoints .

Methodological Frameworks

Q. How to integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer :

  • Target Hypothesis : Link its benzothiazepine core to known modulators of GPCRs or nuclear receptors (e.g., FXR agonists like Obeticholic acid) via cheminformatics clustering .
  • Pathway Mapping : Use KEGG or Reactome databases to overlay its putative targets onto disease-relevant pathways (e.g., bile acid metabolism or fibrosis) .

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